![molecular formula C15H16F3N3 B2429912 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine CAS No. 1030385-98-8](/img/structure/B2429912.png)

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

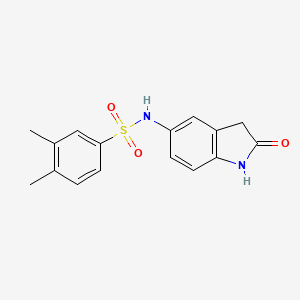

Descripción

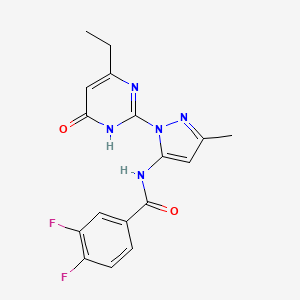

The compound “4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, as it can enhance the biological activity and metabolic stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. In the case of “4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine”, the pyrazole ring and the trifluoromethyl group could potentially participate in various chemical reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The TFM group has been incorporated into several FDA-approved drugs over the past two decades . These drugs exhibit diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. Researchers continue to explore novel TFM-containing compounds for potential therapeutic applications.

Antiviral Agents

Researchers have synthesized novel isatin derivatives containing the TFM group as broad-spectrum antiviral agents. These compounds are evaluated using in vitro and in silico approaches . Their mechanism of action and efficacy against various viruses are areas of active investigation.

Catalysis

The TFM group can serve as a privileged motif in catalysis. It activates substrates and stabilizes developing negative charges in transition states, making it valuable in asymmetric synthesis and other catalytic processes . Researchers explore its potential in designing efficient catalysts.

Molecularly Imprinted Polymers (MIPs)

In situ electrochemical oxidation of thiophene derivatives containing the TFM group leads to the deposition of polymeric layers on electrode surfaces. These MIPs have applications in selective sensing, drug delivery, and environmental remediation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3/c16-15(17,18)12-3-1-2-11(8-12)14-9-13(20-21-14)10-4-6-19-7-5-10/h1-3,8-10,19H,4-7H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNXOBKJOIECIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2429841.png)

![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)